molecular formula C6H7NO2 B2544296 5-Ethyl-1,2-oxazole-4-carbaldehyde CAS No. 1368006-57-8

5-Ethyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B2544296
CAS No.: 1368006-57-8
M. Wt: 125.127
InChI Key: NWHPKHVPBVRNJX-UHFFFAOYSA-N
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Description

5-Ethyl-1,2-oxazole-4-carbaldehyde is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often require heating and a controlled environment to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 5-Ethyl-1,2-oxazole-4-carboxylic acid.

    Reduction: 5-Ethyl-1,2-oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,2-oxazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    5-Phenyl-1,2-oxazole-4-carbaldehyde: Contains a phenyl group, which can significantly alter its chemical properties and applications.

Uniqueness

5-Ethyl-1,2-oxazole-4-carbaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions. This compound’s specific structure may confer distinct properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

5-ethyl-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-6-5(4-8)3-7-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHPKHVPBVRNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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